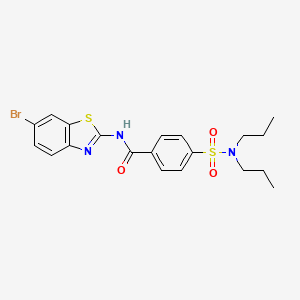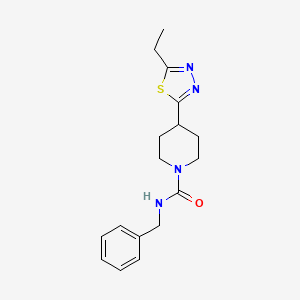
2-fluoro-N-(5-phenyl-1,2-oxazol-3-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(5-phenyl-1,2-oxazol-3-yl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a carboxamide group at the 4-position, a fluorine atom at the 2-position, and an oxazole ring with a phenyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(5-phenyl-1,2-oxazol-3-yl)pyridine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent or diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®.
Coupling Reactions: The final step involves coupling the fluorinated pyridine with the oxazole derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclodehydration and fluorination steps to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-N-(5-phenyl-1,2-oxazol-3-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles using reagents like manganese dioxide (MnO2).
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Potassium fluoride (KF) in the presence of 18-crown-6 is used for nucleophilic substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
2-fluoro-N-(5-phenyl-1,2-oxazol-3-yl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activities.
Materials Science: It can be used in the synthesis of advanced materials with unique properties.
Biological Research: The compound can be used to study the interactions of heterocyclic compounds with biological targets.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-(5-phenyl-1,2-oxazol-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring and the fluorinated pyridine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-fluorobenzoxazole: Similar in structure but lacks the pyridine and carboxamide groups.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds share the fluorine and phenyl groups but have different core structures.
Uniqueness
2-fluoro-N-(5-phenyl-1,2-oxazol-3-yl)pyridine-4-carboxamide is unique due to its combination of a fluorinated pyridine ring, an oxazole ring, and a carboxamide group. This unique structure provides distinct chemical and biological properties that are not found in similar compounds .
Propriétés
IUPAC Name |
2-fluoro-N-(5-phenyl-1,2-oxazol-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-13-8-11(6-7-17-13)15(20)18-14-9-12(21-19-14)10-4-2-1-3-5-10/h1-9H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZNHVFRJCUCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B2451748.png)







![1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B2451761.png)


![(2Z)-2-(benzylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2451766.png)
